

Application of Acetyl Octapeptide-1 in Neurobiology Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Acetyl octapeptide-1*

Cat. No.: *B10773591*

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Introduction

Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide that has garnered significant attention for its neuromodulatory properties. Structurally, it is an octapeptide that mimics the N-terminal end of the SNAP-25 protein. In neurobiology, **Acetyl Octapeptide-1** serves as a valuable research tool for investigating the mechanisms of neurotransmitter release and neuromuscular signaling.^{[1][2]} Its primary mechanism of action involves the competitive inhibition of the SNARE (Soluble NSF Attachment Protein Receptor) complex formation, which is crucial for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter exocytosis.^{[3][4]} By interfering with the assembly of the SNARE complex, **Acetyl Octapeptide-1** effectively reduces neuronal excitability and neurotransmitter release.^{[2][5]} This property makes it a potent tool for studying synaptic transmission, vesicle trafficking, and the molecular machinery underpinning these fundamental neuronal processes.

These application notes provide detailed protocols for utilizing **Acetyl Octapeptide-1** in various in vitro neurobiology research settings, including neuronal cell culture assays, neurotransmitter release assays, and calcium imaging to assess neuronal activity.

Key Applications in Neurobiology Research

- Investigation of SNARE Complex Dynamics: Studying the kinetics and competitive inhibition of SNARE complex assembly.[\[2\]](#)
- Modulation of Neurotransmitter Release: Quantifying the dose-dependent inhibition of neurotransmitter (e.g., glutamate, acetylcholine) release from cultured neurons.[\[3\]](#)
- Analysis of Synaptic Vesicle Fusion: Exploring the role of SNAP-25 in the docking and fusion of synaptic vesicles.[\[1\]](#)
- Probing Neuronal Excitability: Assessing the impact of reduced neurotransmitter release on neuronal firing and network activity.

Data Presentation

Table 1: Dose-Dependent Inhibition of Glutamate Release by Acetyl Octapeptide-1 in Primary Cortical Neurons

Acetyl Octapeptide-1 Concentration (μM)	Glutamate Release (% of Control)	Standard Deviation
0 (Control)	100	± 5.2
1	85.3	± 4.8
10	62.1	± 6.1
50	41.5	± 5.5
100	25.8	± 4.2

Table 2: Effect of Acetyl Octapeptide-1 on Intracellular Calcium Transients in Differentiated SH-SY5Y Cells

Treatment	Peak Fluorescence Intensity (Arbitrary Units)	Standard Deviation
Control (KCl stimulation)	1.85	± 0.12
Acetyl Octapeptide-1 (50 µM) + KCl stimulation	1.23	± 0.15

Experimental Protocols

Protocol 1: In Vitro Neuronal Cell Culture and Treatment

This protocol describes the basic culture of a neuronal cell line and subsequent treatment with **Acetyl Octapeptide-1**.

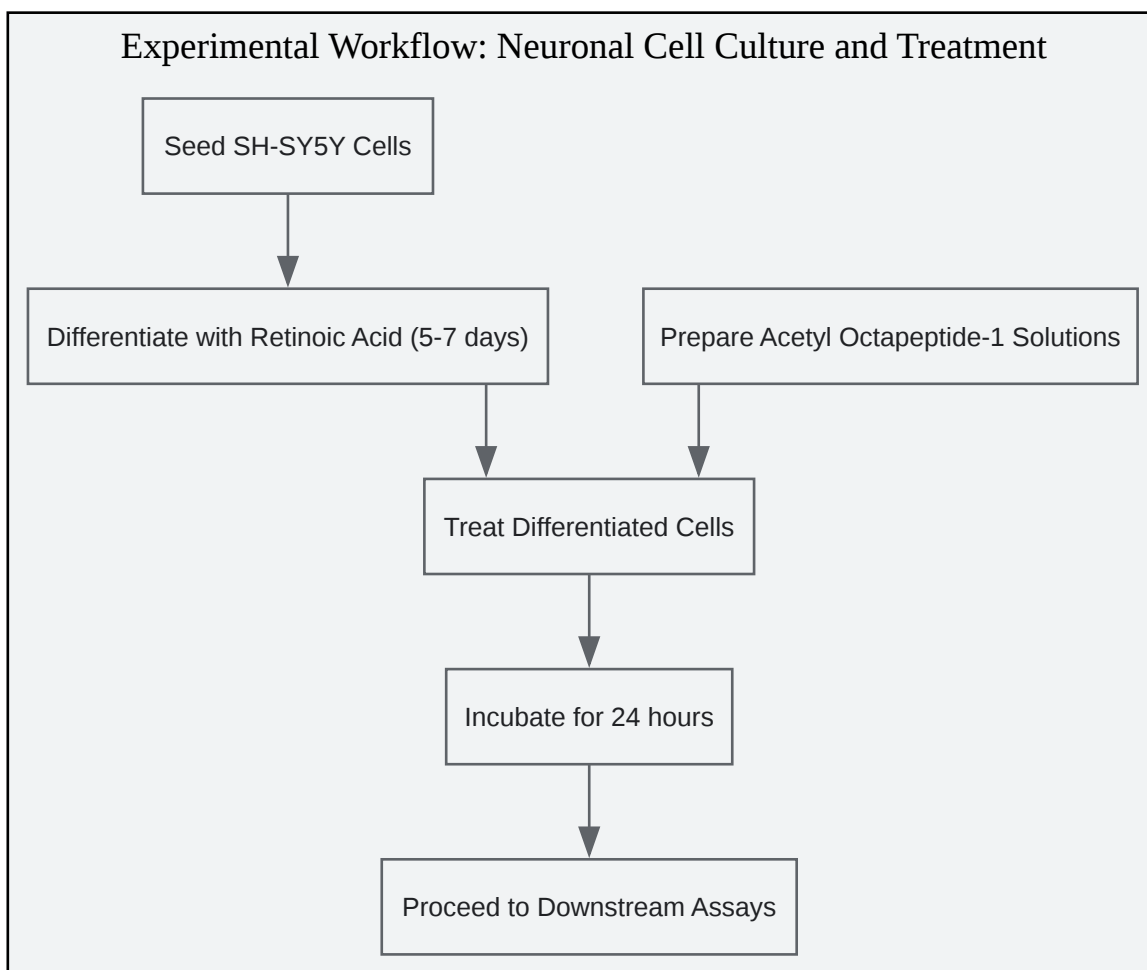
Materials:

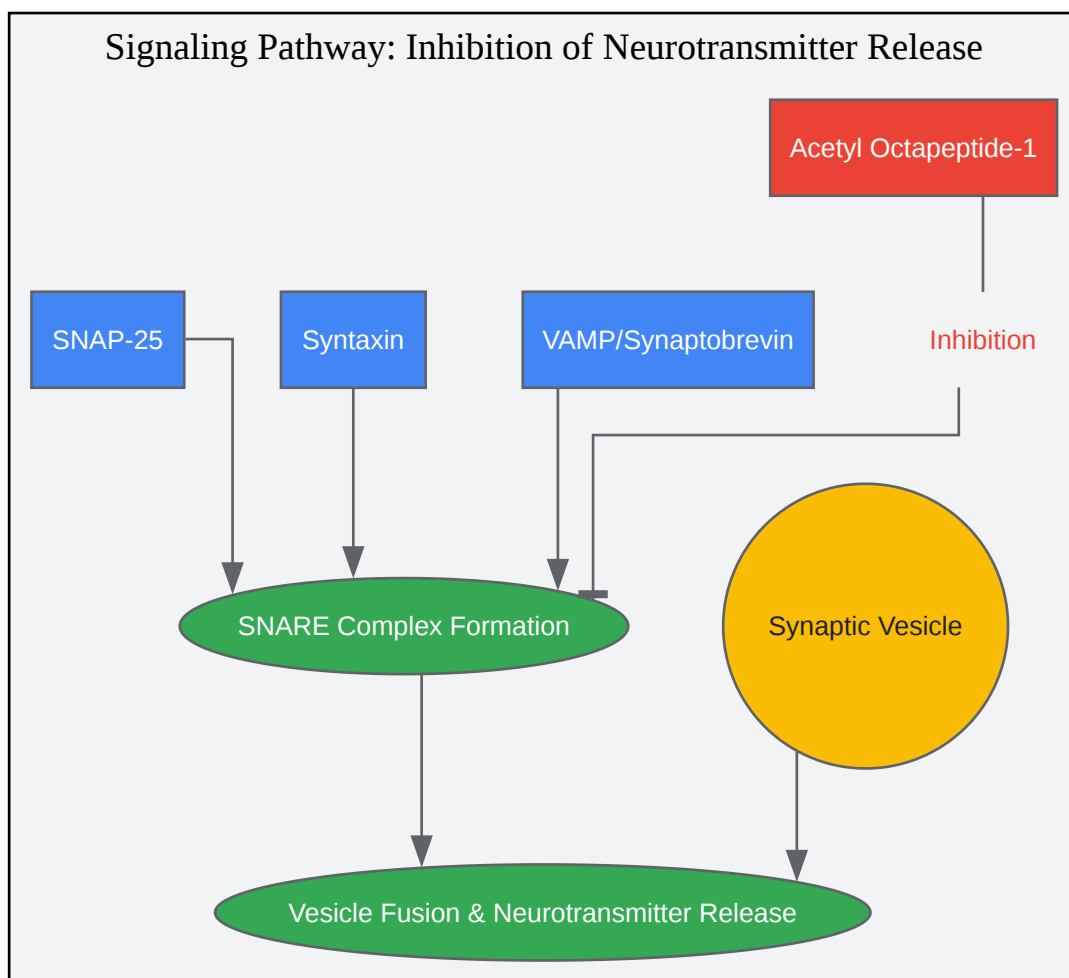
- SH-SY5Y neuroblastoma cells
- DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Retinoic acid
- **Acetyl Octapeptide-1** (lyophilized powder)[1]
- Sterile, tissue culture-treated plates (96-well or 24-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed SH-SY5Y cells in the desired culture plates at a density of 2×10^4 cells/cm².
- Differentiation: To induce a more mature neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid in a low-serum medium (1% FBS) for 5-7 days.
- Peptide Preparation: Prepare a stock solution of **Acetyl Octapeptide-1** by reconstituting the lyophilized powder in sterile, nuclease-free water to a concentration of 1 mM.

- Treatment: On the day of the experiment, dilute the **Acetyl Octapeptide-1** stock solution to the desired final concentrations in the cell culture medium.
- Incubation: Remove the old medium from the differentiated cells and replace it with the medium containing different concentrations of **Acetyl Octapeptide-1**. Incubate for 24 hours before proceeding with downstream assays.





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